(5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-methoxybenzaldehyde with a suitable diazinane derivative under basic or acidic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, acids, or bases are used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-hydroxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
- (5E)-5-[(4-chlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
- (5E)-5-[(4-nitrophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione lies in its specific functional groups and structural configuration
Properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-3-8-17-14(19)12(13(18)16-15(17)20)9-10-4-6-11(21-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,16,18,20)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGJKWDJYGZSES-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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